N-cyclooctyl-2-(2-thienyl)-1,3-thiazole-4-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

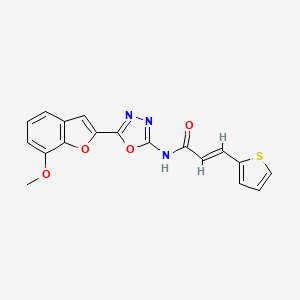

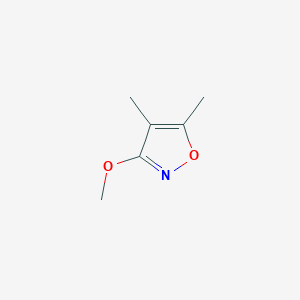

“N-cyclooctyl-2-(2-thienyl)-1,3-thiazole-4-carboxamide” is a complex organic compound. It likely contains a thiazole ring, which is a type of heterocycle . Heterocycles are organic compounds that contain at least one atom other than carbon in their ring structure, most commonly nitrogen, oxygen, or sulfur .

Synthesis Analysis

While specific synthesis methods for “N-cyclooctyl-2-(2-thienyl)-1,3-thiazole-4-carboxamide” were not found, similar compounds have been synthesized through various methods. For instance, new hydrazinecarbothioamides were synthesized by reaction of 4-(4-X-phenylsulfonyl)benzoic acids hydrazides with 2,4-difluorophenyl isothiocyanate .科学的研究の応用

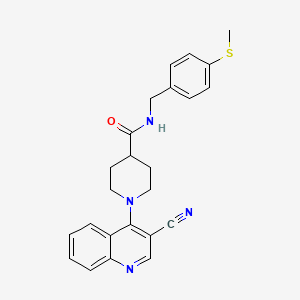

1-(3-Cyanoquinolin-4-yl)-N-{[4-(methylsulfanyl)phenyl]methyl}piperidine-4-carboxamide

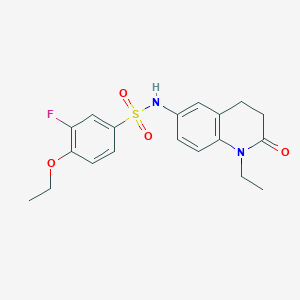

This compound, also known as “N-cyclooctyl-2-(2-thienyl)-1,3-thiazole-4-carboxamide,” exhibits diverse properties and has found applications in several fields:

a. Kinase Inhibition: 1-(3-Cyanoquinolin-4-yl)-N-{[4-(methylsulfanyl)phenyl]methyl}piperidine-4-carboxamide has been investigated as a kinase inhibitor. Specifically, it has shown promise in suppressing RET (rearranged during transfection) kinase activity. RET rearrangements are relevant targets in cancer drug discovery, and selective RET inhibitors gained FDA approval in 2020 . However, acquired resistance due to secondary mutations in the kinase solvent front region (e.g., G810C/S/R) remains a challenge. This compound may contribute to overcoming such resistance.

b. Medicinal Chemistry: Researchers have explored the structure-based design of derivatives based on this compound. By modifying its chemical structure, they aim to enhance its potency and selectivity against RET kinase. These efforts could lead to improved therapeutic options for RET-driven cancers.

N-Cyclooctyl-2-(2-thienyl)-1,3-thiazole-4-carboxamide

This compound, with its unique structure, has also attracted scientific interest:

a. Quinazolin-4(3H)-one Synthesis: N-Cyclooctyl-2-(2-thienyl)-1,3-thiazole-4-carboxamide can serve as a precursor for quinazolin-4(3H)-ones. An efficient transition-metal-free route has been developed for synthesizing these quinazolinone derivatives. The method involves a one-pot intermolecular annulation reaction of o-amino benzamides and thiols. Notably, this approach is transition metal and external oxidant-free, making it environmentally friendly and operationally straightforward .

特性

IUPAC Name |

1-(3-cyanoquinolin-4-yl)-N-[(4-methylsulfanylphenyl)methyl]piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N4OS/c1-30-20-8-6-17(7-9-20)15-27-24(29)18-10-12-28(13-11-18)23-19(14-25)16-26-22-5-3-2-4-21(22)23/h2-9,16,18H,10-13,15H2,1H3,(H,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGZLKIMEHOSSOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)CNC(=O)C2CCN(CC2)C3=C(C=NC4=CC=CC=C43)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-cyanoquinolin-4-yl)-N-{[4-(methylsulfanyl)phenyl]methyl}piperidine-4-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

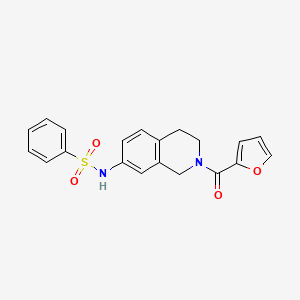

![1-(([2,2'-Bifuran]-5-ylmethyl)amino)-2-methyl-1-oxopropan-2-yl acetate](/img/structure/B2756711.png)

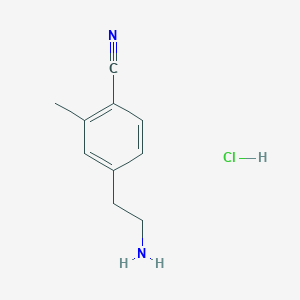

![3-(2-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)-1-methylpyridin-2(1H)-one](/img/structure/B2756722.png)

![N-(1-benzylpiperidin-4-yl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B2756724.png)

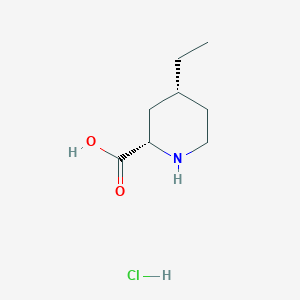

![2-(3-(2,3-dimethylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2756729.png)